Benzenesulfonamide, N-hydroxy-N-(3-methylphenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-hydroxy-N-(3-methylphenyl)- typically involves the reaction of 3-methylphenylamine with chlorosulfonic acid to form the corresponding sulfonamide. This intermediate is then treated with hydroxylamine to introduce the hydroxy group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of Benzenesulfonamide, N-hydroxy-N-(3-methylphenyl)- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-hydroxy-N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, amines, and various substituted sulfonamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonamide, N-hydroxy-N-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes, which are involved in various physiological processes.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(3-methylphenyl)- involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various metabolic pathways, leading to its observed biological effects. The inhibition of carbonic anhydrase IX, in particular, has been linked to its anticancer properties, as this enzyme is overexpressed in many solid tumors .
Comparison with Similar Compounds
Benzenesulfonamide, N-hydroxy-N-(3-methylphenyl)- can be compared with other benzenesulfonamide derivatives, such as:
Benzenesulfonamide, N-ethyl-4-methyl-: This compound has a similar structure but with an ethyl group instead of a hydroxy group, leading to different chemical properties and applications.
Benzenesulfonamide, N-[4-hydroxy-3-methyl-5-(5H-1,2,4-triazino[5,6-b]indol-3-ylthio)phenyl]-4-methyl-: This derivative includes additional functional groups, making it more complex and potentially more versatile in its applications.
The uniqueness of Benzenesulfonamide, N-hydroxy-N-(3-methylphenyl)- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62918-93-8 |
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Molecular Formula |
C13H13NO3S |
Molecular Weight |
263.31 g/mol |
IUPAC Name |
N-hydroxy-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO3S/c1-11-6-5-7-12(10-11)14(15)18(16,17)13-8-3-2-4-9-13/h2-10,15H,1H3 |
InChI Key |
FRQSRNMNCOZVAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(O)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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